molecular formula C15H12O2S B13091545 2-(4-Methoxybenzoyl)thiobenzaldehyde

2-(4-Methoxybenzoyl)thiobenzaldehyde

Cat. No.: B13091545
M. Wt: 256.3 g/mol
InChI Key: SQYGFUYWVZOLAC-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)thiobenzaldehyde is an organic compound with the molecular formula C15H12O2S It is characterized by the presence of a methoxybenzoyl group attached to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 4-methoxybenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxybenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Scientific Research Applications

2-(4-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methoxybenzoyl)thiobenzaldehyde is unique due to the presence of both methoxybenzoyl and thiobenzaldehyde groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

2-(4-methoxybenzoyl)thiobenzaldehyde

InChI

InChI=1S/C15H12O2S/c1-17-13-8-6-11(7-9-13)15(16)14-5-3-2-4-12(14)10-18/h2-10H,1H3

InChI Key

SQYGFUYWVZOLAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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